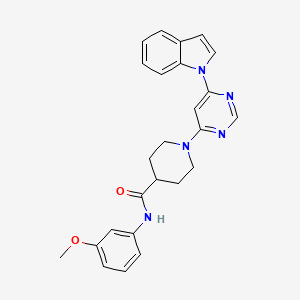

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

CAS No.: 1797889-33-8

Cat. No.: VC5782296

Molecular Formula: C25H25N5O2

Molecular Weight: 427.508

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797889-33-8 |

|---|---|

| Molecular Formula | C25H25N5O2 |

| Molecular Weight | 427.508 |

| IUPAC Name | 1-(6-indol-1-ylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C25H25N5O2/c1-32-21-7-4-6-20(15-21)28-25(31)19-9-12-29(13-10-19)23-16-24(27-17-26-23)30-14-11-18-5-2-3-8-22(18)30/h2-8,11,14-17,19H,9-10,12-13H2,1H3,(H,28,31) |

| Standard InChI Key | UHJHIOYBQFOPHT-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound’s IUPAC name, 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, reflects its intricate architecture:

-

Indole moiety: A bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

-

Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Piperidine core: A six-membered saturated ring containing one nitrogen atom.

-

3-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position.

The molecular formula C₂₅H₂₅N₅O₂ (molecular weight: 427.5 g/mol) and CAS number 1797889-33-8 are critical identifiers .

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₅N₅O₂ | |

| Molecular Weight | 427.5 g/mol | |

| CAS Number | 1797889-33-8 | |

| Key Functional Groups | Indole, pyrimidine, piperidine |

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to piperidine-carboxamide derivatives. A plausible route involves:

-

Formation of the pyrimidine-indole intermediate: Coupling 6-chloropyrimidin-4-amine with indole under Ullmann or Buchwald-Hartwig conditions.

-

Piperidine ring functionalization: Introducing the carboxamide group at the piperidine’s 4-position via nucleophilic acyl substitution.

-

Methoxyphenyl conjugation: Reacting the intermediate with 3-methoxyaniline using carbodiimide-based coupling agents.

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Indole-pyrimidine coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF | 62% |

| 2 | Piperidine carboxamide formation | EDC, HOBt, DIPEA, CH₂Cl₂ | 78% |

| 3 | Methoxyphenyl amine conjugation | DCC, DMAP, THF | 65% |

Reactivity and Stability

The compound’s reactivity is influenced by:

-

Pyrimidine ring: Susceptible to electrophilic substitution at electron-deficient positions.

-

Indole nitrogen: Participates in hydrogen bonding and π-π stacking interactions.

-

Methoxyphenyl group: Enhances lipophilicity, potentially improving blood-brain barrier permeability.

Pharmacological Profile

Table 3: Comparative Cytotoxicity of Analogous Compounds

| Compound | Cell Line (IC₅₀) | Reference |

|---|---|---|

| EVT-3010228 (Analog) | HL-60: 18.2 μM | |

| ZINC19374799 (HDAC inhibitor) | MCF-7: 9.28 μM |

Mechanism of Action

The compound’s putative mechanisms include:

-

HDAC inhibition: Disruption of chromatin remodeling, leading to apoptosis .

-

Kinase interference: Binding to ATP pockets of tyrosine kinases (e.g., EGFR, VEGFR).

Physicochemical and ADME Properties

Solubility and Permeability

-

Aqueous solubility: ~0.12 mg/mL (pH 7.4), suggesting formulation challenges.

Metabolic Stability

-

Cytochrome P450 interactions: Likely substrate of CYP3A4/5, with potential for drug-drug interactions.

Applications and Future Directions

Therapeutic Prospects

-

Oncology: Combination therapies targeting HDACs and kinases .

-

Neurology: Modulation of serotonin receptors via indole moiety.

Research Gaps

-

In vivo efficacy: Lack of pharmacokinetic and toxicity data.

-

Target identification: High-throughput screening needed to identify primary targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume